(2Z)-2-[(3,4-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide
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Description
(2Z)-2-[(3,4-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
(2Z)-2-[(3,4-Dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide and its derivatives demonstrate significant antimicrobial activity. A study by Zhuravel et al. (2005) synthesized various 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which exhibited notable antibacterial and antifungal properties, comparable or even superior to standard drugs (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Corrosion Inhibition
This compound has potential applications in corrosion inhibition. Boudjellal et al. (2020) researched a heterocyclic compound, including a variant of this compound, which showed a strong adsorption on mild steel surfaces, acting as a mixed type inhibitor (Boudjellal, Ouici, Guendouzi, Benali, & Sehmi, 2020).
Cytotoxic Activity
The compound's derivatives have been investigated for cytotoxic activities. Mansour et al. (2020) synthesized various derivatives bearing different substituents and evaluated their in vitro cytotoxic activity against cancer cell lines, showing promising growth inhibitory effects (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Gastric Mucosal Protectant
Substituted 2-pyridinecarbothioamides, a class to which this compound belongs, have been identified as potential gastric mucosal protectants. Kinney et al. (1990) synthesized a series of these compounds, finding them effective against ethanol-induced lesions and stress-induced gastric injuries, suggesting a novel approach to treating ulcers (Kinney, Lee, Blank, Demerson, Sarnella, Scherer, Mir, Borella, Dijoseph, & Wells, 1990).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-10-4-5-14(6-11(10)2)22-19-16(18(20)25)7-15-13(9-23)8-21-12(3)17(15)24-19/h4-8,23H,9H2,1-3H3,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKJCFKCXSFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=S)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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